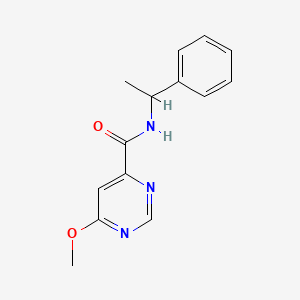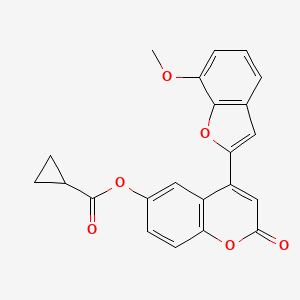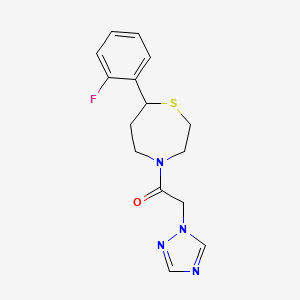
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
- Anticancer Properties Researchers have explored the potential of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide as an anticancer agent. Its structural features make it a candidate for inhibiting cancer cell growth or inducing apoptosis. Further studies are needed to elucidate its mechanisms and efficacy against specific cancer types.
- Kinase Inhibitor The compound’s pyrimidine core suggests it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Investigating its selectivity and binding affinity against kinases is essential.
- Neurological Disorders Given its potential as a kinase inhibitor, researchers have explored 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide for neurological disorders. Kinases are involved in neuronal signaling, and modulating their activity may impact conditions like Alzheimer’s disease or Parkinson’s disease.
- Anti-inflammatory Effects Pyrimidine derivatives often exhibit anti-inflammatory properties. Researchers have investigated whether this compound can suppress inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases.
- Metabolic Disorders Some pyrimidine-based compounds influence metabolic pathways. 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide might impact glucose metabolism, lipid homeostasis, or mitochondrial function. Studying its effects on metabolic disorders is warranted.
Chemical Biology and Drug Design
Mecanismo De Acción
Target of Action
The primary target of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The specific mode of action of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, which can lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Fgfr inhibitors generally affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The specific molecular and cellular effects of 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide Fgfr inhibitors generally inhibit cell proliferation and induce apoptosis .
Propiedades
IUPAC Name |
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)17-14(18)12-8-13(19-2)16-9-15-12/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMYGOXJXBSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2708905.png)
![1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2708906.png)

![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
![2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride](/img/structure/B2708918.png)
![6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2708919.png)

methylboronic acid](/img/structure/B2708922.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)
